molecular formula C7H7N3O2S B13032261 1H-Indazole-1-sulfonamide

1H-Indazole-1-sulfonamide

Cat. No.: B13032261
M. Wt: 197.22 g/mol
InChI Key: AWIDPWYWDZWQGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indazole-1-sulfonamide is a compound that belongs to the class of nitrogen-containing heterocycles known as indazoles. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The addition of a sulfonamide group to the indazole ring enhances its pharmacological properties, making it a valuable compound in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indazole-1-sulfonamide can be synthesized through various methods. One common approach involves the sulfonylation of 1H-indazole. This process typically uses sulfonyl chlorides in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired sulfonamide .

Industrial Production Methods: Industrial production of this compound involves scalable synthetic routes that ensure high yield and purity. One such method includes the use of continuous flow reactors, which allow for precise control over reaction conditions and efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Indazole-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in cancer research.

    Medicine: Investigated for its anti-cancer, anti-inflammatory, and anti-bacterial properties.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1H-Indazole-1-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme MAPK1, which plays a crucial role in cell signaling pathways involved in cancer progression. By inhibiting this enzyme, this compound can potentially halt the growth of cancer cells .

Comparison with Similar Compounds

  • 1H-Indazole-1-carboxamide
  • 1H-Indazole-1-thiol
  • 1H-Indazole-1-phosphonate

Comparison: 1H-Indazole-1-sulfonamide is unique due to its sulfonamide group, which imparts distinct pharmacological properties compared to other indazole derivatives. For example, while 1H-Indazole-1-carboxamide is primarily studied for its anti-inflammatory properties, this compound is more versatile, showing potential in anti-cancer and anti-bacterial applications .

Properties

Molecular Formula

C7H7N3O2S

Molecular Weight

197.22 g/mol

IUPAC Name

indazole-1-sulfonamide

InChI

InChI=1S/C7H7N3O2S/c8-13(11,12)10-7-4-2-1-3-6(7)5-9-10/h1-5H,(H2,8,11,12)

InChI Key

AWIDPWYWDZWQGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN2S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.